molecular formula C15H13ClFNO2 B185576 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 25175-65-9

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B185576
CAS RN: 25175-65-9
M. Wt: 293.72 g/mol
InChI Key: QCWOUSGPTYYIMA-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and has since been investigated for its effects on various physiological and biochemical processes.

Mechanism Of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide involves its ability to activate AMPK, which in turn regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis. 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and to stimulate glucose uptake in skeletal muscle cells.

Biochemical And Physiological Effects

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects, including the activation of AMPK, inhibition of acetyl-CoA carboxylase, and stimulation of glucose uptake. It has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide is that it is a potent and selective activator of AMPK, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological conditions. However, one limitation is that its effects on AMPK may be cell type-specific and may depend on the experimental conditions used.

Future Directions

There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders, as well as in cancer and cardiovascular disease. Other areas of interest include its effects on inflammation and oxidative stress, as well as its potential interactions with other signaling pathways. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide involves several steps, including the reaction of 4-chloro-2-methylphenol with 4-fluoroaniline to form the intermediate 2-(4-chloro-2-methylphenoxy)aniline. This intermediate is then reacted with acetic anhydride to yield 2-(4-chloro-2-methylphenoxy)acetanilide, which is subsequently treated with trifluoroacetic acid to give the final product, 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. It has been shown to activate AMPK, which plays a crucial role in regulating glucose and lipid metabolism, as well as energy homeostasis. 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on AMPK and other signaling pathways.

properties

CAS RN

25175-65-9

Product Name

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H13ClFNO2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19)

InChI Key

QCWOUSGPTYYIMA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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